

A Comprehensive Technical Guide to 3'-Fluoroacetophenone

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Compound of Interest

Compound Name: 3'-Fluoroacetophenone

Cat. No.: B146931

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Abstract: This document provides an in-depth technical overview of **3'-Fluoroacetophenone** (CAS No. 455-36-7), a key fluorinated building block in organic synthesis. It details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, particularly in the fields of pharmaceutical and agrochemical development. Safety and handling information is also provided to ensure its proper use in a laboratory setting. This guide is intended to serve as a comprehensive resource for professionals engaged in chemical research and drug discovery.

Core Chemical Identity and Properties

3'-Fluoroacetophenone is an aromatic ketone characterized by a fluorine atom at the meta-position of the acetophenone structure. This substitution significantly influences the molecule's reactivity and makes it a valuable precursor in various synthetic pathways.

Table 1: Physicochemical Properties of **3'-Fluoroacetophenone**

Property	Value	Reference
CAS Number	455-36-7	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₇ FO	[1] [2] [5]
Molecular Weight	138.14 g/mol	[1] [2] [4]
IUPAC Name	1-(3-fluorophenyl)ethanone	[4]
Synonyms	m-Fluoroacetophenone, 1-Acetyl-3-fluorobenzene	[1] [4]
Appearance	Clear colorless to light yellow liquid	[1] [3]
Melting Point	-3 °C	[1] [3]
Boiling Point	81 °C at 9 mmHg	[1] [2] [3]
Density	1.126 g/mL at 25 °C	[1] [2]
Refractive Index (n ²⁰ /D)	1.509	[1] [2]
Flash Point	81 °C (177.8 °F) - closed cup	[2] [3]
Water Solubility	Slightly soluble	[1] [6]
SMILES	CC(=O)c1ccccc(F)c1	[2]
InChIKey	HCEKGPAHZCYRBZ-UHFFFAOYSA-N	[1] [2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3'-Fluoroacetophenone**. Key spectral data are summarized below.

Table 2: Spectroscopic Data for **3'-Fluoroacetophenone**

Spectrum Type	Key Data Points and Observations	Source
¹ H NMR	Spectra available for review.	[4] [5]
¹³ C NMR	Spectra available for review.	[4] [7]
¹⁹ F NMR	Spectra available for review.	[4] [8] [9]
Mass Spectrometry (MS)	NIST library data indicates characteristic fragmentation patterns.	[4]
Infrared (IR) Spectroscopy	FTIR spectra available, showing characteristic ketone C=O stretch.	[4]
Raman Spectroscopy	FT-Raman spectra available for analysis.	[4]

Synthesis and Experimental Protocols

3'-Fluoroacetophenone is commonly synthesized via Friedel-Crafts acylation of fluorobenzene. While various methods exist, a general protocol involves the reaction of a fluorinated benzene derivative with an acylating agent in the presence of a Lewis acid catalyst. [\[10\]](#)[\[11\]](#)

Experimental Protocol: Friedel-Crafts Acylation for p-Fluoroacetophenone Synthesis

This protocol describes the synthesis of the related isomer, p-fluoroacetophenone, and illustrates the general principles applicable to the synthesis of **3'-fluoroacetophenone** with appropriate starting materials.[\[11\]](#)

Objective: To synthesize p-fluoroacetophenone from fluorobenzene and acetyl chloride.

Materials:

- Anhydrous Hydrogen Fluoride (HF)

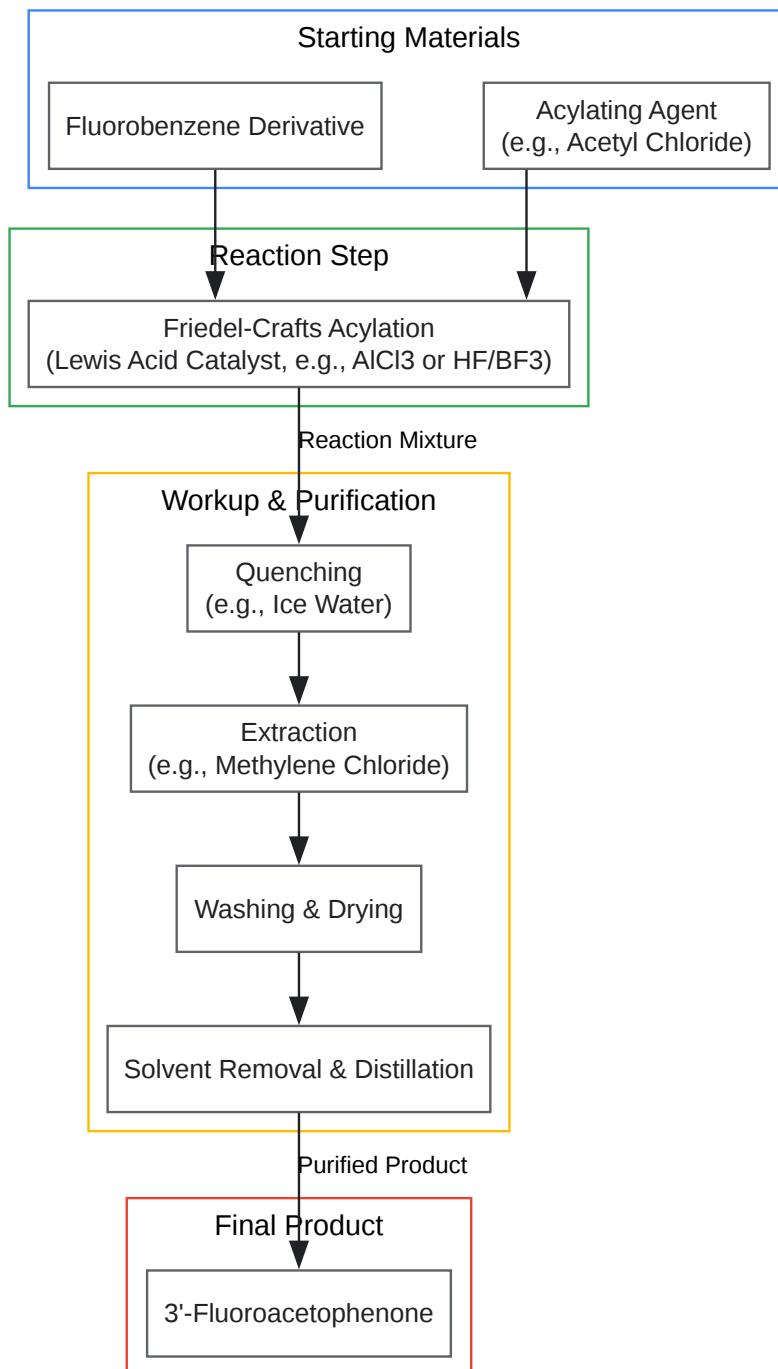
- Acetyl chloride (0.25 mole)
- Fluorobenzene (0.21 mole)
- Boron trifluoride (BF_3) gas
- Methylene chloride
- 3% Aqueous potassium hydroxide (KOH) solution
- Magnesium sulfate (MgSO_4)
- Crushed ice
- 250 ml stainless steel reactor with magnetic stirring

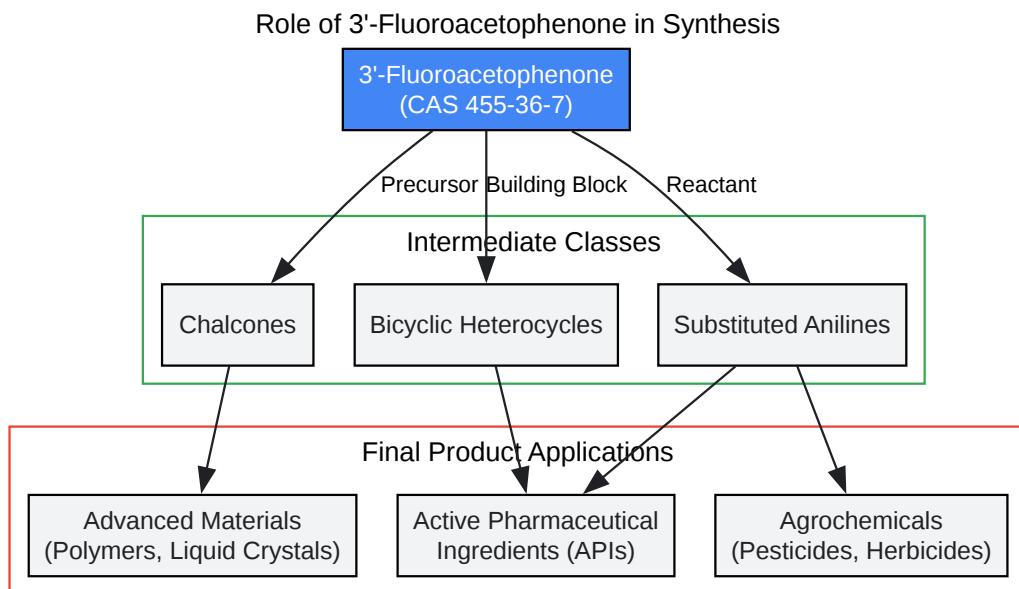
Procedure:

- Cool the stainless steel reactor to approximately 0 °C.
- Introduce 100 ml of anhydrous HF, 20.8 g (0.25 mole) of acetyl chloride, and 20 g (0.21 mole) of fluorobenzene into the reactor.[11]
- Close the reactor and introduce gaseous boron trifluoride (BF_3) until a constant pressure of 10 bars is reached.[11]
- Allow the reaction to proceed with stirring for 23 hours at ambient temperature.[11]
- After the reaction period, decompress the reactor to atmospheric pressure.
- Pour the reaction mixture onto 200 g of crushed ice for quenching.[11]
- Extract the heterogeneous mixture three times with 200 ml of methylene chloride.[11]
- Wash the combined organic phases three times with 200 ml of water, once with 200 ml of 3% aqueous KOH solution, and twice more with 200 ml of water.[11]
- Dry the organic phase over magnesium sulfate.

- Eliminate the solvent by distillation under reduced pressure to recover the final product.[\[11\]](#)

General Synthesis Workflow for Fluoroacetophenones





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